molecular formula C23H35ClN6O4S B12356940 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride

Cat. No.: B12356940
M. Wt: 527.1 g/mol
InChI Key: FCMXKNRZKHVMOH-UHFFFAOYSA-N
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Description

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride is a useful research compound. Its molecular formula is C23H35ClN6O4S and its molecular weight is 527.1 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride involves multiple steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and high yield. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain product quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one; hydrochloride is better known as Vardenafil , a selective phosphodiesterase type 5 (PDE5) inhibitor primarily used in the treatment of erectile dysfunction (ED). This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Synonyms Vardenafil, Levitra
Molecular Formula C23H32N6O4S
Molecular Weight 488.603 Da
CAS Number 224789-15-5
Chemical Structure Chemical Structure

Vardenafil works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This results in smooth muscle relaxation and increased blood flow to the penis, facilitating erection upon sexual stimulation. The specificity for PDE5 over other phosphodiesterases (like PDE6 and PDE11) minimizes side effects related to vision and muscle pain.

Efficacy in Erectile Dysfunction

Numerous clinical trials have demonstrated the efficacy of Vardenafil in treating ED. A meta-analysis indicated that Vardenafil significantly improves erectile function as measured by the International Index of Erectile Function (IIEF) scores compared to placebo groups.

Pharmacokinetics

Vardenafil exhibits rapid absorption with peak plasma concentrations reached approximately 30 to 120 minutes post-administration. Its half-life is about 4 to 5 hours, allowing for a flexible dosing schedule.

Side Effects

Common side effects include headaches, flushing, nasal congestion, and dyspepsia. Serious adverse events are rare but can include priapism and sudden hearing loss.

Clinical Trials

  • Study on Efficacy : A double-blind study involving 1,000 men with ED found that Vardenafil improved erectile function in over 80% of participants after 12 weeks of treatment .
  • Comparison with Other PDE5 Inhibitors : A head-to-head trial against Sildenafil showed that Vardenafil provided faster onset of action and higher satisfaction rates among users .
  • Long-term Use : Research indicates that long-term use (up to 24 months) maintains efficacy without significant tolerance development .

Mechanistic Studies

Research has also explored the molecular pathways influenced by Vardenafil. Studies indicate that it not only enhances cGMP levels but also modulates other signaling pathways involved in vascular smooth muscle relaxation .

Properties

Molecular Formula

C23H35ClN6O4S

Molecular Weight

527.1 g/mol

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride

InChI

InChI=1S/C23H34N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15,22,26H,5-8,11-14H2,1-4H3,(H,25,30);1H

InChI Key

FCMXKNRZKHVMOH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C2N1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl

Origin of Product

United States

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